![molecular formula C17H21NO2 B14482444 2-{[2-(Diphenylmethoxy)ethyl]amino}ethan-1-ol CAS No. 65147-78-6](/img/structure/B14482444.png)
2-{[2-(Diphenylmethoxy)ethyl]amino}ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[2-(Diphenylmethoxy)ethyl]amino}ethan-1-ol is an organic compound with a complex structure that includes both amine and alcohol functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(Diphenylmethoxy)ethyl]amino}ethan-1-ol typically involves the reaction of diphenylmethanol with ethylene oxide in the presence of a base to form the intermediate 2-(diphenylmethoxy)ethanol. This intermediate is then reacted with ethylenediamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[2-(Diphenylmethoxy)ethyl]amino}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines and alcohols.
Substitution: Formation of various substituted amines and ethers.
Applications De Recherche Scientifique
2-{[2-(Diphenylmethoxy)ethyl]amino}ethan-1-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in various formulations.
Mécanisme D'action
The mechanism of action of 2-{[2-(Diphenylmethoxy)ethyl]amino}ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the functional groups present. The pathways involved may include signal transduction, metabolic processes, and cellular regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Dimethylamino)ethoxyethanol: Similar in structure but with different functional groups, leading to distinct chemical properties and applications.
2-(2-Aminoethylamino)ethanol: Shares the amine and alcohol functional groups but differs in the overall structure and reactivity.
Uniqueness
2-{[2-(Diphenylmethoxy)ethyl]amino}ethan-1-ol is unique due to its combination of diphenylmethoxy and aminoethanol moieties, which confer specific chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
65147-78-6 |
|---|---|
Formule moléculaire |
C17H21NO2 |
Poids moléculaire |
271.35 g/mol |
Nom IUPAC |
2-(2-benzhydryloxyethylamino)ethanol |
InChI |
InChI=1S/C17H21NO2/c19-13-11-18-12-14-20-17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17-19H,11-14H2 |
Clé InChI |
KTKUZPMTMUCRDA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OCCNCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4',5-Tris[(methylsulfanyl)methyl]-1,1'-biphenyl](/img/structure/B14482365.png)
![1-Nitro-4-(4-nitrophenyl)bicyclo[2.2.2]octane](/img/structure/B14482374.png)

![Tetradecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]-](/img/structure/B14482389.png)
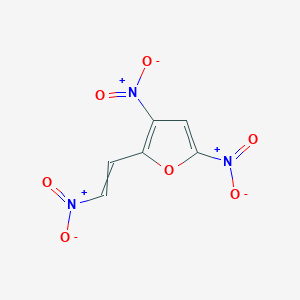

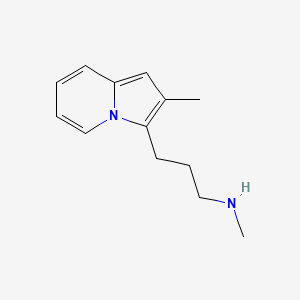
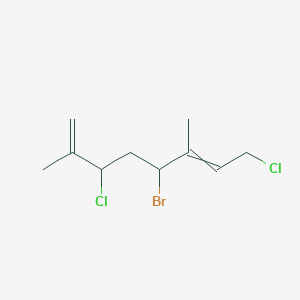

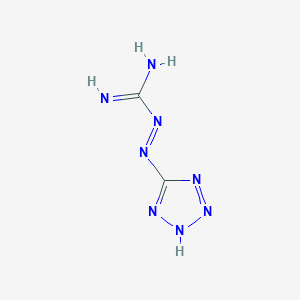
![1-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B14482441.png)
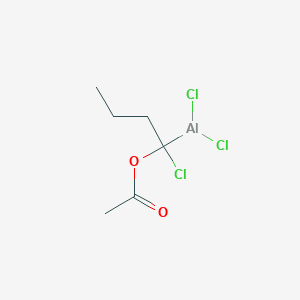

![Trimethyl[(oxolan-2-yl)oxy]silane](/img/structure/B14482459.png)
